![molecular formula C18H11Cl2F3N2O2 B2635812 (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2567517-47-7](/img/structure/B2635812.png)
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Vue d'ensemble
Description
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, dichlorophenyl, and trifluoromethylphenyl groups, making it a subject of interest in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Addition: The initial step often involves the nucleophilic addition of a cyano group to a suitable precursor.
Substitution Reactions: Subsequent steps may involve substitution reactions to introduce the dichlorophenyl and trifluoromethylphenyl groups.
Hydrolysis and Condensation: The final steps often include hydrolysis and condensation reactions to form the desired enamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Multiple Sclerosis Treatment
- Mechanism of Action : Teriflunomide inhibits DHODH, leading to a decrease in the levels of uridine triphosphate (UTP), which is crucial for lymphocyte activation and proliferation. This results in a reduced inflammatory response in the central nervous system (CNS), which is beneficial for MS patients.
- Clinical Trials : Several clinical trials have demonstrated the efficacy of Teriflunomide in reducing relapse rates in MS patients compared to placebo groups. It has been approved by regulatory agencies including the FDA for treating relapsing forms of MS.
Anti-infective Properties
Recent studies have explored the potential of Teriflunomide as an anti-infective agent. The compound's mechanism of action against DHODH has been investigated for its applicability in targeting various pathogens, including those responsible for malaria and other infections.
Structure-Based Drug Design
Teriflunomide's structure allows for further modifications to enhance its pharmacological properties. Structure-based drug design techniques have been employed to develop new derivatives with improved efficacy and reduced side effects.
Molecular Docking Studies
Molecular docking studies have shown that modifications to the trifluoromethyl and dichlorophenyl groups can significantly alter binding affinity to DHODH and other targets, suggesting pathways for developing novel therapeutics.
Environmental Impact Studies
The environmental persistence of Teriflunomide has led to research on its effects on aquatic ecosystems. Studies have detected trace levels of Teriflunomide in water bodies, raising concerns about its impact on aquatic life and prompting investigations into its degradation pathways.
Clinical Case Study: Efficacy in MS Patients
A clinical study involving 1,000 participants showed that treatment with Teriflunomide resulted in a statistically significant reduction in annualized relapse rates compared to placebo, demonstrating its effectiveness as a long-term treatment option for MS.
Environmental Case Study: Aquatic Toxicity
Research indicated that concentrations of Teriflunomide found in surface waters could affect aquatic organisms, prompting further studies on its environmental fate and toxicity levels.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide: This compound is unique due to its specific combination of functional groups.
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(methyl)phenyl]methyl]prop-2-enamide: Similar structure but lacks the trifluoromethyl group.
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(fluoromethyl)phenyl]methyl]prop-2-enamide: Similar structure but contains a fluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Activité Biologique
(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide, also known as Teriflunomide, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- CAS Number : 163451-81-8
- IUPAC Name : (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Teriflunomide acts primarily as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, Teriflunomide effectively reduces the proliferation of lymphocytes, which is crucial in autoimmune diseases such as multiple sclerosis (MS) .
1. Antimicrobial Activity
Research indicates that compounds similar to Teriflunomide exhibit antibacterial properties. For instance, studies have shown that derivatives with structural similarities can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups enhances the antibacterial activity, suggesting that Teriflunomide may also possess similar properties.
2. Antidiabetic Potential
Recent studies have explored the antidiabetic potential of compounds related to Teriflunomide. For example, a chiral molecule synthesized with a similar structure demonstrated significant inhibition against various antidiabetic targets such as α-glucosidase and α-amylase . The IC50 values for these assays were promising, indicating potential for further development in diabetes management.
Target Enzyme | IC50 Value (μM) | Standard Comparison |
---|---|---|
α-Glucosidase | 6.28 | Acarbose (2.00) |
α-Amylase | 4.58 | Acarbose (1.58) |
PTP1B | 0.91 | Ursolic Acid (1.35) |
DPPH Antioxidant | 2.36 | Ascorbic Acid (0.85) |
3. Anti-inflammatory Effects
Teriflunomide has shown anti-inflammatory effects in various models of inflammation. Its ability to modulate immune responses makes it a candidate for treating inflammatory diseases beyond MS .
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis of a related compound that exhibited multi-target antidiabetic activity with significant inhibition rates across various assays . The results indicated that modifications to the molecular structure could enhance biological activity.
Safety and Toxicology
Safety assessments are crucial for any therapeutic agent. In preliminary studies involving animal models, no adverse effects were noted at therapeutic dosages over a 72-hour observation period . However, comprehensive toxicological evaluations are necessary to establish safety profiles.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-13-5-11(6-14(20)7-13)16(26)15(8-24)17(27)25-9-10-1-3-12(4-2-10)18(21,22)23/h1-7,26H,9H2,(H,25,27)/b16-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRITXMOZGONKX-NXVVXOECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=C(C2=CC(=CC(=C2)Cl)Cl)O)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C(=C(/C2=CC(=CC(=C2)Cl)Cl)\O)/C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.